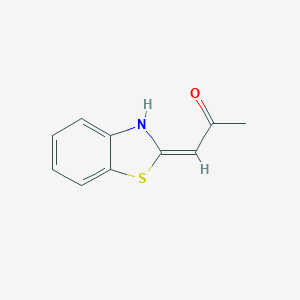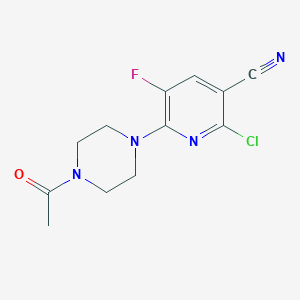
(S,S)-(+)-1,2-Cyclododecanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,S)-(+)-1,2-Cyclododecanediol is a chiral bicyclic alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research. This compound is a white crystalline solid that is soluble in water and polar solvents. It has a molecular weight of 186.28 g/mol and a melting point of 70-74°C. In
Aplicaciones Científicas De Investigación
((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol has various applications in scientific research, including in the field of organic synthesis, chiral separation, and drug delivery. It can be used as a chiral building block for the synthesis of complex molecules, as well as a chiral stationary phase for the separation of enantiomers. In drug delivery, (this compound)-(+)-1,2-Cyclododecanediol can be used as a chiral modifier to enhance the bioavailability and efficacy of drugs.
Mecanismo De Acción
The mechanism of action of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol is not well understood. However, studies have shown that it can interact with various proteins and enzymes, including cytochrome P450 enzymes, to modulate their activity. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
(this compound)-(+)-1,2-Cyclododecanediol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to regulate glucose metabolism and lipid metabolism, making it a potential therapeutic agent for the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol is its high enantiomeric purity, which makes it a useful chiral building block and chiral stationary phase. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations of (this compound)-(+)-1,2-Cyclododecanediol is its high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are various future directions for the research and application of ((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol. One potential direction is the development of new synthesis methods to increase the yield and reduce the cost of production. Another direction is the exploration of its potential therapeutic applications in metabolic disorders, cancer, and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Métodos De Síntesis
((S,S)-(+)-1,2-Cyclododecanediol)-(+)-1,2-Cyclododecanediol can be synthesized through various methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based synthesis. Enzymatic resolution involves the use of lipases to selectively hydrolyze one enantiomer of the racemic mixture, resulting in the production of the desired chiral compound. Asymmetric hydrogenation involves the use of chiral catalysts to reduce the prochiral ketone to the chiral alcohol. Chiral auxiliary-based synthesis involves the use of chiral auxiliaries to control the stereochemistry of the product.
Propiedades
IUPAC Name |
(1S,2S)-cyclododecane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCC[C@@H]([C@H](CCCC1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

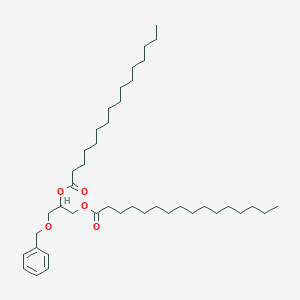
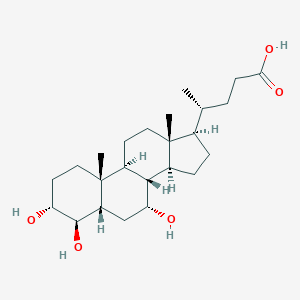
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
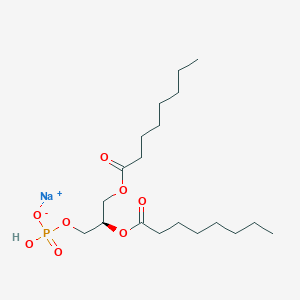
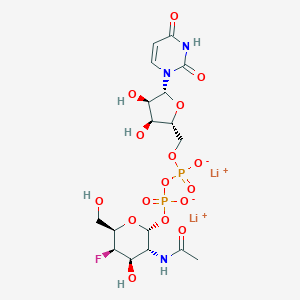
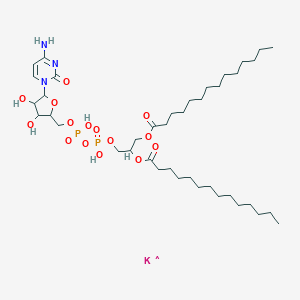
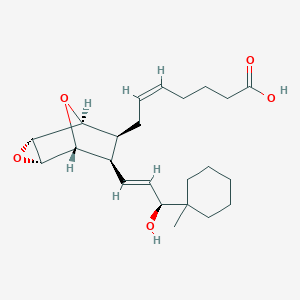
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)
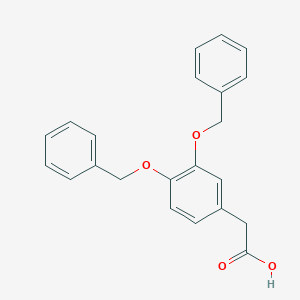
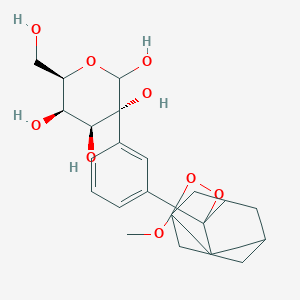
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
